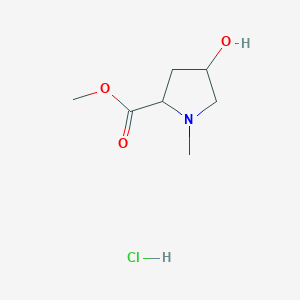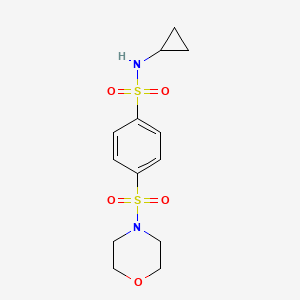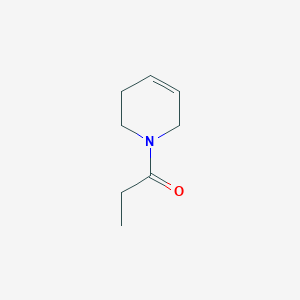![molecular formula C12H12N4O2S B7638531 4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)
4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a member of the sulfonamide class of drugs and has been found to exhibit promising properties in the treatment of several diseases.
Wirkmechanismus
The mechanism of action of 4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid involves the inhibition of the enzyme dihydropteroate synthase, which is involved in the synthesis of folate in bacteria and fungi. This inhibition leads to the depletion of folate levels, which is essential for the growth and survival of these microorganisms. In cancer cells, it has been found to inhibit the enzyme thymidylate synthase, which is involved in DNA synthesis, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of the synthesis of folate and DNA, leading to cell death in microorganisms and cancer cells. It has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid is its broad-spectrum activity against microorganisms and cancer cells. It has also been found to exhibit low toxicity and good bioavailability. However, one of the limitations for lab experiments is the potential for the development of resistance in microorganisms, which may limit its long-term effectiveness.
Zukünftige Richtungen
For research include the development of new derivatives, the study of its potential use in combination with other drugs, and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid involves the reaction of 4-aminobenzoic acid with 4,6-diaminopyrimidine in the presence of a suitable reagent such as thionyl chloride. The resulting product is then treated with a sulfonating agent to obtain the final product. This method has been reported to yield high purity and good yield of the product.
Wissenschaftliche Forschungsanwendungen
4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit promising properties in the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. It has also been studied for its potential use in the development of new diagnostic tools and in the field of materials science.
Eigenschaften
IUPAC Name |
4-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c13-9-5-10(14)16-12(15-9)19-6-7-1-3-8(4-2-7)11(17)18/h1-5H,6H2,(H,17,18)(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLTDVOXSVZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=N2)N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)
![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)

![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)


![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)
